1-ピレンブチルアミン

説明

Synthesis Analysis

The synthesis of 1-Pyrenebutylamine and related derivatives has been explored in multiple studies. For instance, the copolymerization of 1-pyrenebutyric acid N-propargylamide with chiral amino acid-based N-propargylamides led to novel pyrene-functionalized helical poly(N-propargylamides) with controllable secondary structures, influencing the orientation of the side-chain pyrene (Haichao Zhao, F. Sanda, & T. Masuda, 2004). Another approach involved the synthesis of pyrano[2,3-d]pyrimidine derivatives using dibutylamine as a catalyst in aqueous ethanol, demonstrating the utility of dibutylamine in organic synthesis (A. R. Bhat, A. H. Shalla, & R. Dongre, 2016).

Molecular Structure Analysis

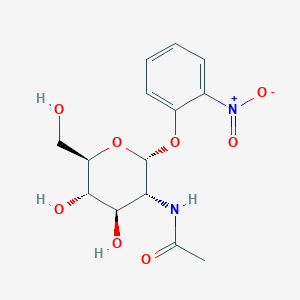

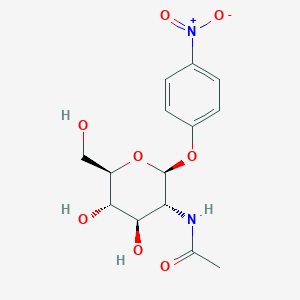

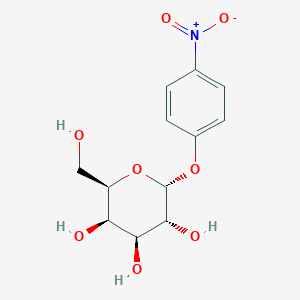

The molecular structure of 1-Pyrenebutylamine derivatives plays a critical role in their chemical and physical properties. For example, pyrenebutylamidopropylimidazole was synthesized as a multi-analyte sensor for specific acids and metal ions, showcasing the importance of molecular design in sensor applications (Ashwani Kumar, Anup Pandith, & Hong-Seok Kim, 2016).

Chemical Reactions and Properties

1-Pyrenebutylamine and its derivatives engage in various chemical reactions, contributing to their diverse properties. For instance, the synthesis of diarylamino-functionalized pyrene derivatives via the Buchwald–Hartwig amination reaction highlighted the creation of compounds with bright fluorescent emissions and high emission efficiency, emphasizing the chemical versatility of pyrene derivatives (Jian-Yong Hu et al., 2013).

Physical Properties Analysis

The physical properties of 1-Pyrenebutylamine derivatives, such as fluorescence and thermal stability, are influenced by their molecular structure. The electrogenerated chemiluminescence of N,N-dimethylamino functionalized tetrakis(phenylethynyl)pyrenes demonstrated how the number of N,N-dimethylamino groups affects the photophysical properties of these compounds (Yeon Ok Lee et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-Pyrenebutylamine derivatives, such as their reactivity and interaction with other molecules, are pivotal in their applications. The synthesis and photophysics of a 2,7-disubstituted donor-acceptor pyrene derivative showcased the use of pyrene as a π-bridge in donor-acceptor compounds, highlighting the compound's electronic and optical properties (L. Ji et al., 2015).

科学的研究の応用

蛍光分光法

1-ピレンブチルアミンは、蛍光特性で知られるピレン部分を含んでいます . そのため、蛍光分光法の分野で特に有用です . 研究者は、さまざまな環境における蛍光プローブの挙動を研究するために1-ピレンブチルアミンを使用しています .

材料科学

1-ピレンブチルアミンの蛍光特性は、材料科学でも貴重なものです . センサーからディスプレイ技術まで、さまざまな用途で役立つ蛍光などのユニークな光学特性を持つ材料を作成するために使用できます .

DNAインターカレーション研究

1-ピレンブチルアミンは、DNAインターカレーションを含む研究で使用されてきました . 定常状態と時間分解蛍光スペクトルの両方から、1-ピレンブチルアミンがDNAとインターカレーションした後に静的クエンチングが起こることが示されています . これは、DNA-タンパク質相互作用とDNAと相互作用する薬物のメカニズムについての貴重な洞察を提供します .

環境汚染物質研究

1-ピレンブチルアミンは、環境汚染物質の挙動と影響を調査する研究におけるモデル化合物として使用できます . たとえば、汚染物質の励起状態ダイナミクスを研究するために使用でき、これにより、それらの生物毒性と分解メカニズムについての洞察が得られます

特性

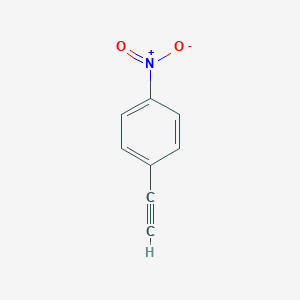

IUPAC Name |

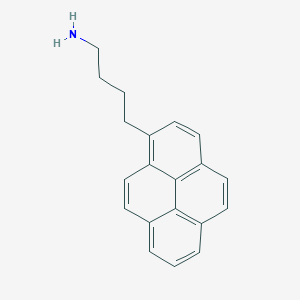

4-pyren-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRIEFUMDWSFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391338 | |

| Record name | 1-Pyrenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205488-15-9 | |

| Record name | 1-Pyrenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205488-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-pyrenebutylamine contribute to understanding polymer dynamics?

A: 1-pyrenebutylamine serves as a valuable fluorescent probe for investigating the dynamics of polymers, specifically those forming alpha-helical structures like poly(L-glutamic acid) (PGA) []. The molecule acts as a linker, attaching the fluorescent pyrene molecule to the PGA backbone. By analyzing the fluorescence behavior of the pyrene, researchers can glean insights into the mobility and interactions of the polymer side chains. This technique provides valuable information about the polymer's behavior in solution.

Q2: What makes 1-pyrenebutylamine suitable for studying polymer dynamics compared to other similar compounds?

A: The research compares 1-pyrenebutylamine (PBA) with 1-pyrenemethylamine (PMA), both used as linkers for attaching pyrene to PGA []. The study found that the choice of linker, specifically the length of the linker, influences the time scale over which polymer dynamics can be probed. The longer butyl chain in PBA allows for probing dynamics over a longer time range (50 to 155 ns) compared to PMA (50 to 215 ns). This suggests that PBA might be more suitable for studying slower dynamic processes in certain polymers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。